molecular formula C23H20N4O2S B4563880 3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B4563880
M. Wt: 416.5 g/mol
InChI Key: JOMVOKWUUZWSBC-UHFFFAOYSA-N
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Description

3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13069707 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Triazole derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction demonstrated the versatility of triazole chemistry in creating complex structures with potential biological activities. The triazole ring's formation and substitution patterns play a crucial role in the compound's properties and potential applications (Vo, 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of triazole derivatives. For example, a series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their anticonvulsant, antimicrobial, and antituberculosis activities. Some of these compounds displayed marginal activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Küçükgüzel et al., 2004).

Another study synthesized 1,2,4-triazole 3-benzylsulfanyl derivatives and evaluated them for in vitro antimycobacterial activity against Mycobacterium tuberculosis and other strains. The compounds exhibited moderate or slight antimycobacterial activity, highlighting the potential of triazole derivatives in developing new antimycobacterial agents (Klimesová et al., 2004).

Luminescence Sensitization

Triazole derivatives have also been explored for their potential in luminescence sensitization. A study involving thiophenyl-derivatized nitrobenzoato antennas evaluated their ability to sensitize Eu(III) and Tb(III) luminescence. The luminescence properties were characterized by spectroscopy and X-ray crystallography, demonstrating the efficiency of triazole derivatives in luminescence sensitization applications (Viswanathan & Bettencourt-Dias, 2006).

Properties

IUPAC Name

3-benzyl-4-(3-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-17-6-5-9-21(14-17)26-22(15-18-7-3-2-4-8-18)24-25-23(26)30-16-19-10-12-20(13-11-19)27(28)29/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVOKWUUZWSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

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